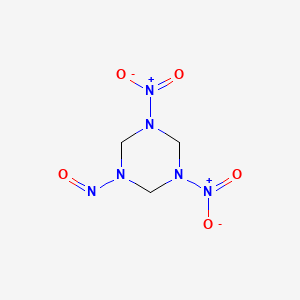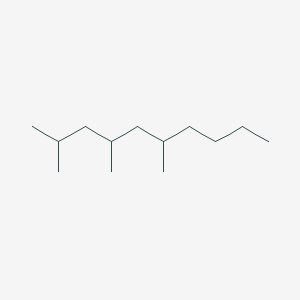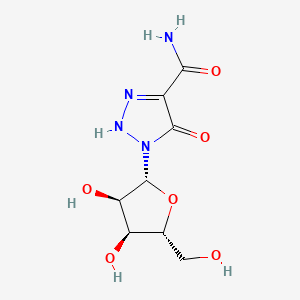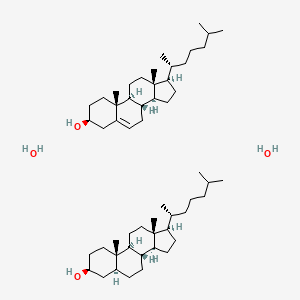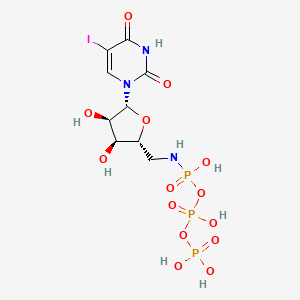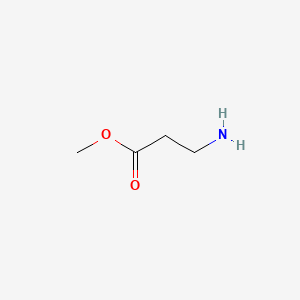
3,4,4',5-Tetrachlorobiphenyl
Overview
Description
3,4,4',5-Tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) with the chemical formula C_12H_6Cl_4, known for its environmental persistence and potential for bioaccumulation. PCBs, including this compound, have been widely studied for their chemical stability and the environmental concerns associated with their persistence and toxicity.
Synthesis Analysis
The synthesis of closely related PCBs, such as 3,3',4,4'-tetrachlorobiphenyl, often involves diazotization of dichlorobenzidine followed by chlorination with cuprous chloride and hydrochloric acid. The preparation can include steps like Barton decarboxylative selenation and selenoxide elimination, highlighting the complex methodologies needed to introduce specific chlorination patterns on the biphenyl skeleton (Nakatsu et al., 1982).
Molecular Structure Analysis
PCBs like this compound exhibit a biphenyl core with chlorine atoms substituted at specified positions, affecting their physical and chemical properties. The molecular structure is crucial in determining the compound's interaction with biological systems and its environmental fate. X-ray crystallography and spectroscopic methods are commonly used to elucidate the molecular structures of PCBs, providing insights into their stability and reactivity.
Chemical Reactions and Properties
The chemical behavior of PCBs is significantly influenced by the chlorination pattern. For instance, metabolic studies on similar PCBs have identified various hydroxylated metabolites, indicating the potential for oxidative transformations in biological systems (Koga et al., 1989). These transformations can affect the toxicity and environmental mobility of the compounds.
Scientific Research Applications
Analytical Chemistry and Separation Techniques
3,4,4',5-Tetrachlorobiphenyl has been studied for its separation and quantification from mixtures like Aroclors. Techniques like Florisil column chromatography and gas-liquid chromatography have been employed for this purpose, highlighting its significance in analytical chemistry and environmental monitoring (Kamops et al., 1979).
Chemical Synthesis and Structural Studies
The compound has been a subject of interest in chemical synthesis. One study focused on the preparation of its 5,6-arene oxide, using a sequence of decarboxylations, demonstrating its role in advanced organic synthesis and structural chemistry (Reich & Reich, 1990).
Environmental Science and Toxicology
In environmental science, this compound has been explored for its dechlorination by anaerobic microorganisms, an important aspect in understanding PCB degradation in natural environments (Van Dort & Bedard, 1991). Another study investigated the toxicity and distribution of this compound in chick embryos, providing insights into its toxicological impact in biological systems (Brunström & Darnerud, 1983).
Pharmacology and Biochemistry
In pharmacology, the metabolic kinetics of this compound in rats was studied, which is crucial for understanding its behavior in biological systems and its potential health effects (Tuey & Matthews, 1977).
Biomedical Research
In biomedical research, the compound's interaction with estrogen receptors and its potential antiestrogenic and antitumorigenic activities have been explored. This highlights its possible implications in cancer research and hormone-related studies (Ramamoorthy et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
3,4,4’,5-Tetrachlorobiphenyl primarily targets the Estrogen receptor . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . It also inhibits PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits PER1, a core component of the circadian clock, by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction can lead to alterations in the normal functioning of the circadian rhythm.
Biochemical Pathways
Research has shown that similar compounds, such as 2,3,4,5-tetrachlorobiphenyl, can be dechlorinated by an organohalide respiring bacterium, dehalobium chlorocoercia df-1 . This suggests that 3,4,4’,5-Tetrachlorobiphenyl may also be involved in similar biochemical pathways.
Pharmacokinetics
Research on similar compounds, such as 2,2’,5,5’-tetrachlorobiphenyl, suggests that these compounds can be distributed, metabolized, and excreted by the body . The ADME properties of these compounds can impact their bioavailability and overall effects on the body.
Result of Action
It is known that the compound can cause harmful health effects due to its bioaccumulative properties . It is also known to inhibit PER1, which can lead to alterations in the normal functioning of the circadian rhythm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4,4’,5-Tetrachlorobiphenyl. Furthermore, certain plants, such as poplars and switchgrass, have been shown to metabolize similar compounds, suggesting that the presence of these plants could influence the action of 3,4,4’,5-Tetrachlorobiphenyl .
properties
IUPAC Name |
1,2,3-trichloro-5-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWVLZJTVIYLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074209 | |
| Record name | 3,4,4',5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70362-50-4 | |
| Record name | PCB 81 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,4',5-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,4',5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,4',5-Tetrachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,4',5-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R8ZU2864J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



